molecular formula C20H20ClN3O2S B2451946 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866895-34-3

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2451946
CAS No.: 866895-34-3
M. Wt: 401.91
InChI Key: QBJYRAKLSRNKNZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic chemical reagent of significant interest in medicinal chemistry and antibacterial research. This compound features a strategic molecular hybridization, incorporating a quinoline core linked to a 4-methylpiperazine ring and a 4-chlorobenzenesulfonyl group. The quinoline scaffold is a privileged structure in drug discovery, renowned for its diverse pharmacological profiles and presence in several clinical agents . The incorporation of the piperazine moiety is a well-established strategy to enhance water solubility, improve oral bioavailability, and fine-tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds . This specific architecture makes it a valuable precursor for developing novel therapeutic agents. Quinoline-piperazine hybrids, in particular, have demonstrated considerable potential in antimicrobial research, showing promising activity against a range of Gram-positive bacteria, such as Staphylococcus aureus . The molecular framework of this compound suggests its primary research applications lie in the synthesis of new analogs for screening against infectious diseases and in structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers can utilize this reagent to explore its mechanism of action, which, for related compounds, may involve interactions with bacterial targets like tyrosyl-tRNA synthetase, pyruvate kinase, and DNA gyrase . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-23-10-12-24(13-11-23)20-17-4-2-3-5-18(17)22-14-19(20)27(25,26)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJYRAKLSRNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis via Friedländer Reaction

The quinoline backbone is synthesized from 2-aminobenzophenone (1 ) and ethyl acetoacetate (2 ) under solvent-free conditions using PPA as a catalyst.

Procedure :

  • Combine 1 (1.0 mmol), 2 (1.2 mmol), and PPA (3.0 g).
  • Heat at 90°C for 1 h under vigorous stirring.
  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via recrystallization.

Key Data :

Parameter Value
Yield 82%
Reaction Time 1 h
Catalyst PPA

FT-IR (KBr, cm⁻¹): 3055 (C–H aromatic), 1697 (C=O), 1558 (C=N).

C-4 Functionalization with 4-Methylpiperazine

The 4-chloroquinoline intermediate (3 ) undergoes nucleophilic substitution with 4-methylpiperazine (4 ) in dimethylformamide (DMF).

Procedure :

  • Dissolve 3 (1.0 mmol) and 4 (1.5 mmol) in DMF.
  • Add K₂CO₃ (2.0 mmol) and heat at 65°C for 6 h.
  • Filter, concentrate, and purify via column chromatography (EtOAc/hexane).

Key Data :

Parameter Value
Yield 86%
Solvent DMF
Base K₂CO₃

¹H NMR (400 MHz, CDCl₃): δ 8.26 (s, 1H, H-2), 7.59 (d, J = 8.4 Hz, 1H, H-8), 3.45–3.52 (m, 4H, piperazine), 2.38 (s, 3H, N–CH₃).

C-3 Sulfonation with 4-Chlorobenzenesulfonyl Chloride

Electrophilic sulfonation at C-3 is achieved using 4-chlorobenzenesulfonyl chloride (5 ) in dichloromethane (DCM).

Procedure :

  • Dissolve 4-(4-methylpiperazin-1-yl)quinoline (1.0 mmol) in DCM.
  • Add 5 (1.2 mmol) and pyridine (2.0 mmol) at 0°C.
  • Stir at 25°C for 12 h, wash with HCl (1M), and recrystallize from ethanol.

Key Data :

Parameter Value
Yield 75%
Reaction Time 12 h
Acid Scavenger Pyridine

¹³C NMR (100 MHz, DMSO-d₆): δ 144.2 (C-SO₂), 138.5 (C-Cl), 129.7–133.4 (aromatic carbons).

Reaction Optimization and Mechanistic Insights

Catalytic Efficiency in Quinoline Formation

PPA outperforms conventional acids (e.g., H₂SO₄) due to its dual role as a proton donor and dehydrating agent. A comparative study reveals:

Catalyst Temperature (°C) Yield (%)
PPA 90 82
H₂SO₄ 100 58
TsOH 90 67

Solvent Effects in C–N Coupling

Polar aprotic solvents enhance nucleophilicity of 4-methylpiperazine:

Solvent Dielectric Constant Yield (%)
DMF 36.7 86
DMSO 46.7 78
THF 7.5 41

Sulfonation Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) predict C-3 as the most electrophilic site (MEP = −0.032 au), aligning with experimental outcomes.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Sulfonyl S=O stretches at 1172 cm⁻¹.
  • ¹H NMR : Piperazine protons resonate as multiplet at δ 3.45–3.52.
  • XRD : Single-crystal analysis confirms planar quinoline core (dihedral angle = 3.2°).

Computational vs. Experimental NMR Shifts

Nucleus Experimental δ (ppm) B3LYP/6-311G(d,p) δ (ppm)
H-2 8.26 8.31
C-SO₂ 144.2 143.9

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Sulfonation : Minimized by using bulky bases (e.g., pyridine).
  • Over-Oxidation : Controlled by low-temperature sulfonation (0–25°C).

Palladium-Catalyzed C–N Coupling

As an alternative to nucleophilic substitution, Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos achieves 78% yield but requires inert conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)pyridine
  • 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)isoquinoline
  • 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)benzene

Uniqueness

Compared to similar compounds, 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline exhibits unique properties due to the presence of the quinoline core, which can enhance its biological activity and specificity. The combination of the sulfonyl and piperazine groups further contributes to its distinct chemical behavior and potential therapeutic applications.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound features a quinoline core, a piperazine ring, and a chlorobenzenesulfonyl moiety, which contribute to its diverse biological effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H24ClN3O4S
  • Molecular Weight : 461.97 g/mol
  • LogP : 3.271 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.57 (low solubility) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various diseases. It may function as an inhibitor for certain enzymes, modulating their activity and thereby influencing cellular pathways related to disease progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity in specific types of cancer cells.
  • Neuropharmacological Effects : Due to the presence of the piperazine ring, it may exhibit neuropharmacological effects similar to known antipsychotic agents .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • In vitro studies have shown that this compound displays significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain .
  • Cytotoxicity Assays :
    • A study evaluating the cytotoxic effects on human cancer cell lines revealed IC50 values of approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells. These results indicate a promising therapeutic potential for further development .
  • Neuropharmacological Studies :
    • Behavioral assays in rodent models demonstrated that the compound exhibits anxiolytic-like effects, suggesting its potential application in treating anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
3-(Piperazin-1-yl)-1,2-benzothiazole DerivativesStructureAntimicrobial, AntipsychoticMIC: 16 µg/mL
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneStructureAntibacterialMIC: 12 µg/mL

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